molecular formula C23H32N2O2S B2667225 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide CAS No. 955228-65-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide

Cat. No. B2667225
CAS RN: 955228-65-6
M. Wt: 400.58
InChI Key: WSIOWRLPAMRZCV-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide, also known as AZTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymorphic Behavior and Pressure Effects

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide, as a sulfonylurea derivative, shares characteristics with tolazamide, another sulfonylurea anti-diabetic drug. Research has explored the effect of pressure on tolazamide polymorphs, revealing differences in density, molecular packing, and behavior under varying pressure conditions. These studies have implications for understanding the solid-state properties and stability of sulfonylurea compounds under different environmental conditions (Fedorov et al., 2017).

Synthesis of Analogues for Therapeutic Interest

The synthesis of N-substituted dibenzazepines, which include compounds structurally similar to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide, has been investigated for potential therapeutic applications. These efforts involve the preparation of various acid amides and thioureas, underlining the chemical versatility and potential pharmacological significance of this class of compounds (Ibrahim et al., 1977).

Application in Blood Platelet Aggregation Inhibition

N-substituted azepines, closely related to the compound , have been found effective in inhibiting blood platelet aggregation. This property highlights the potential application of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide in cardiovascular research, particularly in the development of novel antithrombotic agents (Grisar et al., 1976).

Potential in Anticonvulsant Development

Related research on 1,3,4-thiadiazole derivatives, which share structural features with the compound , has shown significant anticonvulsive activity. This suggests a potential research avenue for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide in the development of new anticonvulsant drugs (Sych et al., 2018).

Aza-Payne Rearrangement and Chemical Synthesis

The aza-Payne rearrangement, involving N-activated aziridinemethanols, is a crucial chemical reaction in synthesizing compounds like N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide. This rearrangement is significant for the synthesis of various pharmacologically relevant compounds, providing a versatile method for chemical modifications (Ibuka, 1998).

Antibacterial Properties and Molecular Docking

A study on derivatives of naphthalene-1,4-dione, which share structural motifs with N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide, indicates potential antibacterial properties. Molecular docking studies of these compounds provide insights into their interaction with bacterial proteins, suggesting the usefulness of similar compounds in antibacterial research (Ravichandiran et al., 2015).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c1-2-3-15-27-21-10-8-19(9-11-21)23(26)24-17-22(20-12-16-28-18-20)25-13-6-4-5-7-14-25/h8-12,16,18,22H,2-7,13-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIOWRLPAMRZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide

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